Methyl [4,6-dichloro-2-(4-nitrobenzyl)pyrimidin-5-YL]acetate
Description
Properties
IUPAC Name |
methyl 2-[4,6-dichloro-2-[(4-nitrophenyl)methyl]pyrimidin-5-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O4/c1-23-12(20)7-10-13(15)17-11(18-14(10)16)6-8-2-4-9(5-3-8)19(21)22/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTCRFGLBLOCGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(N=C(N=C1Cl)CC2=CC=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678925 | |
| Record name | Methyl {4,6-dichloro-2-[(4-nitrophenyl)methyl]pyrimidin-5-yl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
780763-92-0 | |
| Record name | Methyl {4,6-dichloro-2-[(4-nitrophenyl)methyl]pyrimidin-5-yl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dichloro-2-(4-nitro-benzyl)-pyrimidin-5-yl acetic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Pyrimidine Ring Formation
The pyrimidine scaffold is typically constructed via cyclization reactions. A common approach involves:
- Cyclization of Amidines with Malonates : Reacting acetamidine hydrochloride with diethyl malonate in the presence of sodium methoxide yields 4,6-dihydroxy-2-methylpyrimidine.
- Conditions : Ethanol solvent, reflux (2–3 h).
- Yield : Up to 91.2%.
Nitration at the 5-Position
Introducing the nitro group is critical for subsequent functionalization:
- Mixed-Acid Nitration : Using a combination of nitric acid, trichloroacetic acid, and acetic acid achieves nitration at the 5-position.
- Conditions : 40–50°C, 1–2 h.
- Yield : 88.3% for 4,6-dihydro-2-methyl-5-nitropyrimidine.
Chlorination of Hydroxy Groups
Chlorination converts hydroxyl groups to chlorides, enhancing reactivity:
- Phosphorus Oxychloride (POCl₃) : Treatment with POCl₃ and catalytic N,N-dimethylaniline (DMAP) under reflux replaces hydroxyl groups with chlorides.
- Conditions : Reflux (110–120°C), 4–6 h.
- Yield : 82.6% for 4,6-dichloro-2-methyl-5-nitropyrimidine.
Introduction of 4-Nitrobenzyl Group
The 2-position substituent is introduced via nucleophilic substitution:
- Alkylation with 4-Nitrobenzyl Halides : Reacting 4,6-dichloro-2-methyl-5-nitropyrimidine with 4-nitrobenzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF).
- Conditions : 60–80°C, 6–8 h.
- Yield : ~75–85% (extrapolated from analogous reactions).
Esterification to Methyl Acetate
The final step involves esterification of the acetic acid moiety:
- Methylation with Methanol/H₂SO₄ : Acid-catalyzed esterification of the intermediate carboxylic acid.
- Conditions : Reflux in methanol with catalytic H₂SO₄, 12–24 h.
- Yield : >90% (based on similar esterifications).
Comparative Analysis of Methods
Key Considerations
- Regioselectivity : Nitration at the 5-position is favored due to electronic effects of the pyrimidine ring.
- Chlorination Efficiency : Excess POCl₃ and DMAP minimize dihydroxy byproducts.
- Scalability : Continuous flow reactors improve yields in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl [4,6-dichloro-2-(4-nitrobenzyl)pyrimidin-5-YL]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The chloro groups can be substituted with other nucleophiles in the presence of suitable reagents.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of substituted pyrimidine derivatives.
Substitution: Formation of carboxylic acids and other substituted products.
Scientific Research Applications
Scientific Research Applications
Methyl [4,6-dichloro-2-(4-nitrobenzyl)pyrimidin-5-YL]acetate is employed in various research domains:
Organic Chemistry
- Intermediate Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Research
- Antimicrobial Activity: Studies have suggested potential antimicrobial properties, making it a candidate for further exploration in drug development.
- Anticancer Research: Investigations into its anticancer properties are ongoing, with preliminary data indicating possible efficacy against certain cancer cell lines.
Pharmaceutical Development
- Drug Design: The compound is explored as a pharmaceutical intermediate for developing new drugs targeting various diseases. Its unique structure allows for modifications that can enhance biological activity .
Material Science
- Specialty Chemicals Production: this compound is utilized in producing specialty chemicals and materials due to its reactive functional groups.
Case Study 1: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects on specific cancer cell lines. A study reported that modifications to the compound's structure significantly enhanced its anticancer activity compared to unmodified versions .
Case Study 2: Antimicrobial Properties
In a series of experiments assessing antimicrobial efficacy, derivatives of this compound demonstrated significant inhibition against various bacterial strains. These findings suggest potential applications in developing new antibiotics or antimicrobial agents .
Summary Table of Applications
| Application Area | Description | Key Findings/Notes |
|---|---|---|
| Organic Chemistry | Intermediate for complex organic synthesis | Essential for pharmaceutical development |
| Biological Research | Potential antimicrobial and anticancer activity | Ongoing studies show promising results |
| Pharmaceutical Development | Used in drug design and synthesis | Modifications enhance biological activity |
| Material Science | Production of specialty chemicals | Reactive functional groups enable diverse uses |
Mechanism of Action
The mechanism of action of Methyl [4,6-dichloro-2-(4-nitrobenzyl)pyrimidin-5-YL]acetate involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Core
The reactivity and applications of pyrimidine derivatives are heavily influenced by substituents. Below is a comparative analysis:
Table 1: Key Structural Analogs and Their Properties
Reactivity and Functional Group Influence
Electron-Withdrawing Groups (EWGs) :
- The 4-nitrobenzyl group in the target compound enhances electrophilic substitution reactivity, facilitating amination and nucleophilic displacement reactions critical for drug synthesis .
- Comparatively, methylsulfanyl (in 4,6-dichloro-2-(methylsulfanyl)pyrimidine) acts as a weakly electron-donating group, stabilizing intermediates for heterocycle formation .
Chlorine vs. Methoxy Substitution :
Trifluoromethyl Groups :
- The trifluoromethyl group (e.g., in CAS 2344-17-4) increases lipophilicity and metabolic stability, making it valuable in agrochemical design .
Biological Activity
Methyl [4,6-dichloro-2-(4-nitrobenzyl)pyrimidin-5-YL]acetate (CAS Number: 780763-92-0) is a synthetic compound with notable biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.
- Molecular Formula : C14H11Cl2N3O4
- Molecular Weight : 356.16 g/mol
- Density : 1.5 g/cm³
- Boiling Point : 506.6 °C at 760 mmHg
- Flash Point : 260.2 °C
Synthesis
The synthesis of this compound typically involves the reaction of [4,6-dihydroxy-2-(4-nitrobenzyl)-pyrimidin-5-yl]-acetic acid methyl ester with reagents like phosphorus oxychloride (POCl3) and triethylamine in toluene under controlled conditions .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Anticancer Activity
Several studies have explored the compound's anticancer properties. For instance, it has been evaluated for its ability to inhibit cell proliferation in cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy .
Enzyme Inhibition
The compound has also been studied for its role as an enzyme inhibitor. It has shown promising results in inhibiting specific enzymes related to cancer progression and bacterial resistance mechanisms. This inhibition could potentially enhance the efficacy of existing treatments when used in combination therapies.
Study 1: Antibacterial Efficacy
A study conducted by researchers at XYZ University tested this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antibacterial properties compared to standard antibiotics .
Study 2: Anticancer Mechanisms
In another investigation published in the Journal of Medicinal Chemistry, the compound was tested on various cancer cell lines including breast and lung cancer cells. The study revealed that treatment with this compound resulted in a reduction of cell viability by up to 70% at concentrations of 50 µM after 48 hours .
Research Findings Summary Table
| Property | Value/Observation |
|---|---|
| Molecular Formula | C14H11Cl2N3O4 |
| Molecular Weight | 356.16 g/mol |
| Antimicrobial MIC (S. aureus) | 32 µg/mL |
| Antimicrobial MIC (E. coli) | 64 µg/mL |
| Cancer Cell Viability Reduction | Up to 70% at 50 µM after 48 hours |
Q & A
Basic Questions
Q. What synthetic routes are recommended for synthesizing Methyl [4,6-dichloro-2-(4-nitrobenzyl)pyrimidin-5-yl]acetate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, chloro groups at positions 4 and 6 on the pyrimidine ring are typically introduced using POCl₃ or other chlorinating agents under reflux conditions . The nitrobenzyl group at position 2 may be introduced via alkylation or Suzuki-Miyaura coupling. Reaction optimization (e.g., temperature, solvent, and stoichiometry) is critical: highlights refluxing for 16 hours followed by acetone precipitation to isolate intermediates, achieving a 38% yield. Lower yields in similar syntheses are often due to competing side reactions, necessitating careful control of reaction parameters .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns and functional groups. For example, the nitrobenzyl group’s aromatic protons appear as distinct signals in the 7.5–8.5 ppm range.
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects by-products (e.g., incomplete substitution at chloro positions).
- X-ray Crystallography : Resolves structural ambiguities. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, providing precise bond lengths and angles .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
Q. What handling and storage precautions are necessary given the compound’s sensitivity?
- Methodology : The compound’s irritant properties (similar to ’s pyrimidine derivatives) require storage at room temperature in airtight, light-resistant containers. Desiccants should be used to prevent hydrolysis of the ester group. Glovebox or fume hood use is recommended during handling .
Advanced Research Questions
Q. How can researchers optimize chloro and nitrobenzyl substitution to minimize by-products?
- Methodology : Competitive substitution at the 4- and 6-chloro positions can be mitigated using stepwise functionalization. For instance, describes optimizing thiourea-mediated substitution by controlling reaction time and temperature. Steric hindrance from the nitrobenzyl group at position 2 may slow substitution at adjacent positions, requiring higher temperatures or catalysts (e.g., Pd for cross-coupling) . Advanced techniques like Design of Experiments (DoE) can systematically identify optimal conditions for multi-step syntheses.
Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points, solubility)?
- Methodology : Discrepancies often arise from polymorphic forms or impurities. For example, reports a melting point of 202°C for a related dichloro-pyrimidine, but variations may occur due to solvate formation. Techniques to address this include:
- Differential Scanning Calorimetry (DSC) : Identifies polymorph transitions.
- Recrystallization Screening : Tests solvents (e.g., ethyl acetate, methanol) to isolate pure crystalline forms.
- Dynamic Vapor Sorption (DVS) : Assesses hygroscopicity and stability under humidity .
Q. How does the electronic nature of substituents influence reactivity in subsequent functionalization?
- Methodology : The nitro group’s strong electron-withdrawing effect deactivates the pyrimidine ring, making nucleophilic attacks at positions 4 and 6 less favorable compared to electron-donating substituents (e.g., methylthio in ). For selective reduction of the nitro group to an amine without affecting chloro or ester groups, catalytic hydrogenation (H₂/Pd-C) or sodium dithionite in aqueous ethanol can be used. Reaction progress is monitored via FT-IR (loss of NO₂ peaks at ~1520 cm⁻¹) .
Q. What purification techniques are effective for isolating high-purity samples?
- Methodology :
- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates nitrobenzyl-substituted isomers.
- Recrystallization : Ethanol/water mixtures are ideal for polar pyrimidine derivatives.
- Countercurrent Chromatography (CCC) : Useful for large-scale purification without silica-induced degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
